molecular formula C13H15N3O2 B5171456 N-(3,4-dimethoxybenzyl)-2-pyrazinamine

N-(3,4-dimethoxybenzyl)-2-pyrazinamine

Katalognummer B5171456
Molekulargewicht: 245.28 g/mol
InChI-Schlüssel: JTTSAJOECWSWCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethoxybenzyl)-2-pyrazinamine, also known as DMZ, is a synthetic compound that has been extensively studied for its potential use in treating various medical conditions. DMZ is a pyrazinamide derivative that has shown promising results in treating tuberculosis, cancer, and other diseases.

Wirkmechanismus

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-pyrazinamine is not fully understood, but it is believed to inhibit the growth of bacteria and cancer cells by disrupting their metabolic pathways. N-(3,4-dimethoxybenzyl)-2-pyrazinamine has been shown to inhibit the activity of pyrazinamidase, an enzyme that is essential for the growth of Mycobacterium tuberculosis. N-(3,4-dimethoxybenzyl)-2-pyrazinamine has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
N-(3,4-dimethoxybenzyl)-2-pyrazinamine has been shown to have low toxicity and high selectivity for cancer cells and bacteria. N-(3,4-dimethoxybenzyl)-2-pyrazinamine has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. N-(3,4-dimethoxybenzyl)-2-pyrazinamine has also been found to have a synergistic effect when used in combination with other drugs, such as rifampicin, isoniazid, and cisplatin.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(3,4-dimethoxybenzyl)-2-pyrazinamine in lab experiments include its high potency, low toxicity, and selectivity for cancer cells and bacteria. N-(3,4-dimethoxybenzyl)-2-pyrazinamine has also been found to have a synergistic effect when used in combination with other drugs. The limitations of using N-(3,4-dimethoxybenzyl)-2-pyrazinamine in lab experiments include its limited solubility in water and its potential for off-target effects.

Zukünftige Richtungen

For N-(3,4-dimethoxybenzyl)-2-pyrazinamine research include optimizing the synthesis method, investigating the mechanism of action in more detail, and exploring the potential use of N-(3,4-dimethoxybenzyl)-2-pyrazinamine in other medical conditions.

Synthesemethoden

The synthesis of N-(3,4-dimethoxybenzyl)-2-pyrazinamine is a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxybenzylhydrazine. The resulting compound is then reacted with pyrazine-2-carboxylic acid to form N-(3,4-dimethoxybenzyl)-2-pyrazinamine. The synthesis of N-(3,4-dimethoxybenzyl)-2-pyrazinamine has been optimized to produce high yields and purity.

Wissenschaftliche Forschungsanwendungen

N-(3,4-dimethoxybenzyl)-2-pyrazinamine has been extensively studied for its potential use in treating tuberculosis, cancer, and other diseases. In a study conducted by Zhang et al., N-(3,4-dimethoxybenzyl)-2-pyrazinamine was found to have potent antimycobacterial activity against drug-resistant strains of tuberculosis. N-(3,4-dimethoxybenzyl)-2-pyrazinamine was also found to have anticancer activity against various cancer cell lines, including lung, breast, and colon cancer.

Eigenschaften

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-17-11-4-3-10(7-12(11)18-2)8-16-13-9-14-5-6-15-13/h3-7,9H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTSAJOECWSWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC=CN=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-dimethoxyphenyl)methyl]pyrazin-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.